

The Structural Congenerity of Furazabol and Stanozolol: An In-Depth Technical Guide

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Compound of Interest

Compound Name: *Furazabol*

Cat. No.: *B1674276*

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Abstract

This technical guide provides a comprehensive analysis of the structural and functional relationship between the synthetic anabolic-androgenic steroids (AAS), **furazabol** and stanozolol. Both are 17 α -alkylated derivatives of dihydrotestosterone (DHT), exhibiting a close structural homology that translates into overlapping yet distinct pharmacological profiles. This document details their chemical structures, comparative anabolic and androgenic activities, and underlying mechanisms of action through genomic and non-genomic signaling pathways. Experimental protocols for the determination of key pharmacological parameters are provided, alongside visualizations of their structural relationship and relevant biological pathways to facilitate a deeper understanding for research and drug development professionals.

Introduction

Furazabol and stanozolol are synthetic androgens that have been developed for therapeutic applications, though they have also been subject to misuse in performance enhancement. Their structural similarity as DHT derivatives forms the basis of their comparable anabolic properties. However, the subtle yet significant difference in the heterocyclic moiety fused to the A-ring of the steroid nucleus—a furazan ring in **furazabol** and a pyrazole ring in stanozolol—gives rise to nuanced differences in their pharmacological effects.^[1] This guide aims to elucidate these relationships through a detailed examination of their chemical, pharmacological, and mechanistic characteristics.

Structural Relationship

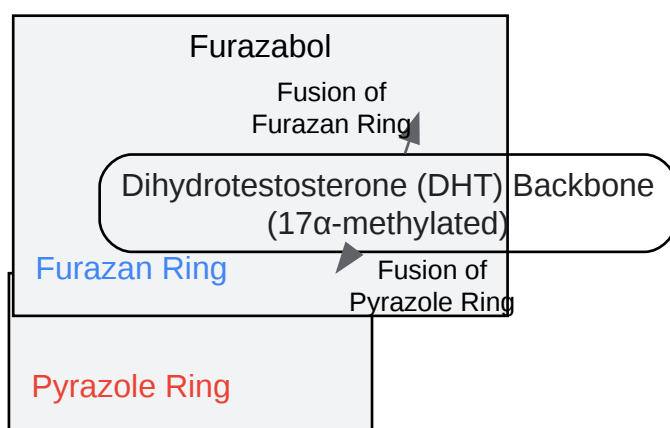
Furazabol and stanozolol are structurally almost identical, with the primary distinction being the nature of the heterocyclic ring system attached at the C-2 and C-3 positions of the steroidal A-ring.

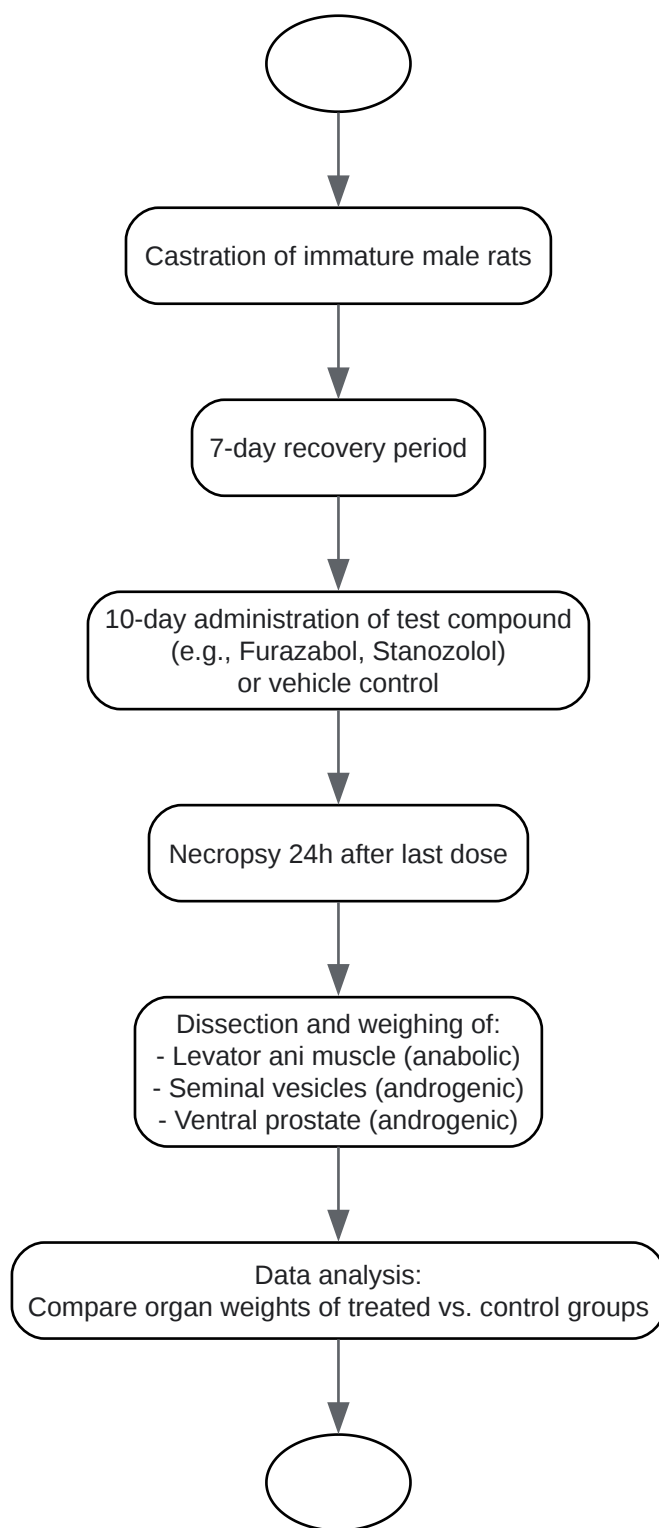
- **Stanozolol**: Chemically designated as 17 α -methyl-5 α -androstando[3,2-c]pyrazol-17 β -ol, it features a pyrazole ring fused to the steroid nucleus.^[2]
- **Furazabol**: Known chemically as 17 β -hydroxy-17 α -methyl-5 α -androstando[2,3-c]furazan, it possesses a furazan (1,2,5-oxadiazole) ring.^{[1][3]}

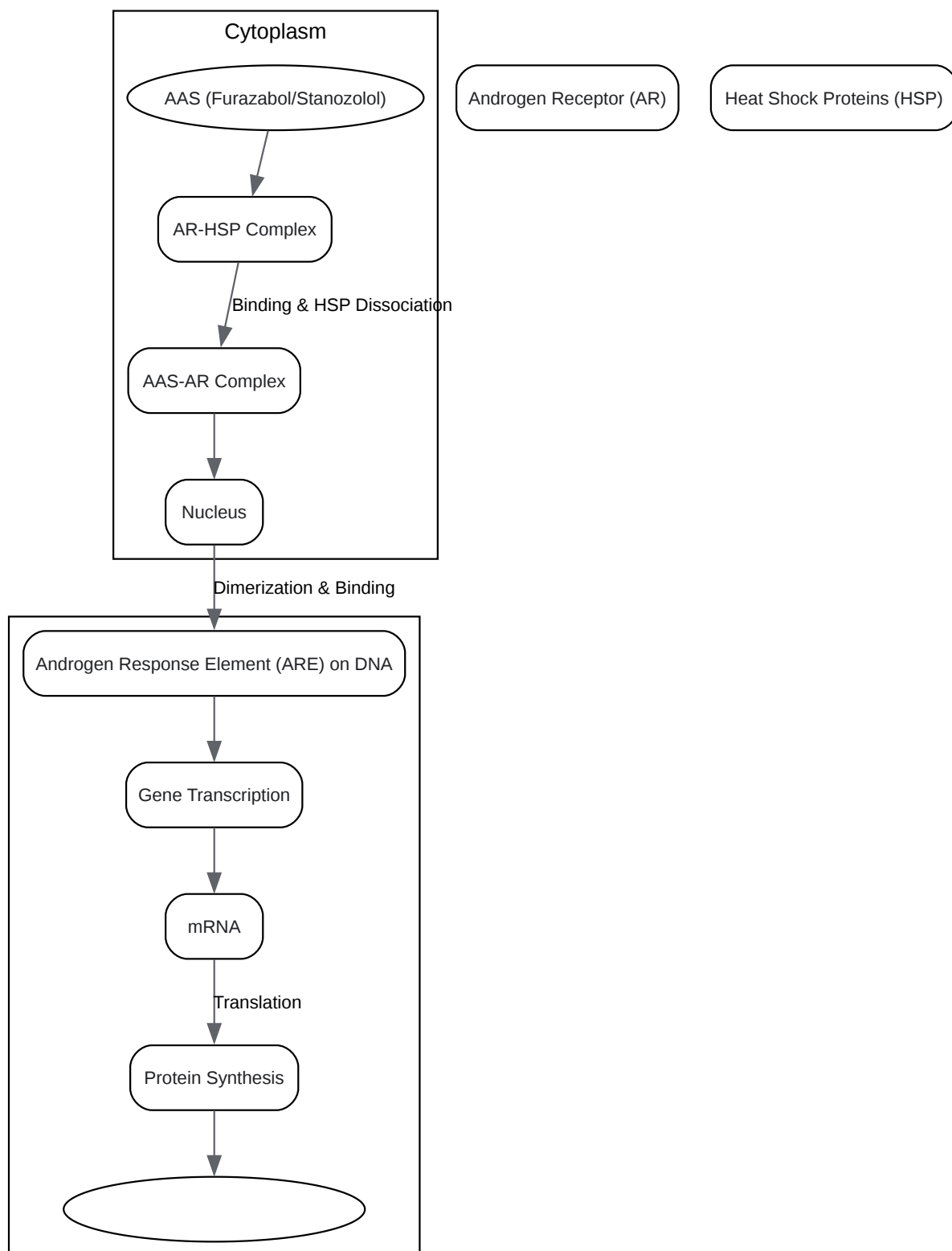
Both compounds share the following structural features derived from DHT:

- A 5 α -reduced androstane skeleton.
- A methyl group at the C-17 α position, which confers oral bioavailability but also contributes to hepatotoxicity.^{[1][2]}
- A hydroxyl group at the C-17 β position, crucial for androgenic activity.

This core structure is responsible for their inability to be aromatized into estrogens.







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